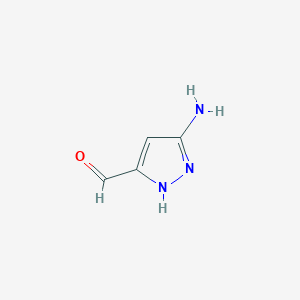

3-amino-1H-pyrazole-5-carbaldehyde

Description

Significance of Pyrazole (B372694) Core in Synthetic Chemistry

The pyrazole nucleus is a privileged scaffold in synthetic chemistry due to its remarkable versatility. mdpi.comnih.gov The presence of two nitrogen atoms, one acting as a proton donor (pyrrole-type) and the other as a proton acceptor (pyridine-type), imparts a unique reactivity profile. mdpi.com This duality allows for a wide range of chemical transformations, making pyrazoles valuable intermediates in the construction of more complex molecules. acs.orgtandfonline.com

The ability to introduce a variety of substituents at different positions on the pyrazole ring further enhances its utility. acs.orgacs.org Chemists can fine-tune the steric and electronic properties of the resulting molecules, a crucial aspect in the design of new materials and therapeutic agents. acs.org The stability of the pyrazole ring under many reaction conditions also contributes to its widespread use as a reliable building block in multi-step syntheses. tandfonline.com

Overview of Functionalized Pyrazoles in Organic Synthesis

Functionalized pyrazoles, those bearing various reactive groups, are instrumental in the synthesis of a vast array of organic compounds. mdpi.comacs.org The introduction of functional groups like amines, aldehydes, halogens, and carboxylic acids opens up a plethora of synthetic possibilities, enabling the construction of fused heterocyclic systems and other complex molecular architectures. mdpi.comresearchgate.net For instance, aminopyrazoles are common precursors for the synthesis of pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, which are important pharmacophores. arkat-usa.org

The strategic placement of these functional groups allows for regioselective reactions, providing precise control over the final product's structure. nih.gov This level of control is paramount in the development of compounds with specific biological activities or material properties. The synthesis of highly functionalized pyrazoles is an active area of research, with new and efficient methods continually being developed. tandfonline.comacs.org

Unique Reactivity Profile of 3-amino-1H-pyrazole-5-carbaldehyde

This compound stands out as a particularly valuable synthon due to the presence of two distinct and reactive functional groups: an amino group and a carbaldehyde group. This bifunctionality allows for a diverse range of chemical transformations, making it a versatile building block for the synthesis of various heterocyclic compounds.

The amino group at the 3-position can act as a nucleophile, participating in reactions such as acylation, alkylation, and condensation with electrophiles. arkat-usa.org This reactivity is crucial for the construction of fused ring systems. The carbaldehyde group at the 5-position is an electrophilic center, readily undergoing condensation reactions with a variety of nucleophiles, including amines and active methylene (B1212753) compounds. researchgate.net This dual reactivity allows for the stepwise or one-pot synthesis of complex molecules with a high degree of structural diversity.

The interplay between the amino and aldehyde functionalities, along with the inherent properties of the pyrazole core, makes this compound a powerful tool in the hands of synthetic organic chemists for the creation of novel and elaborate molecular structures.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C4H5N3O |

| Molecular Weight | 111.10 g/mol |

| Appearance | Solid |

| InChI | InChI=1S/C4H5N3O/c5-4-2-3(1-6)7-8-4/h1-2H,(H,7,8)(H2,5,0)/h1-2H,(H2,5,0)(H,7,8) |

| InChI Key | ZJDDXJLVCIKVOE-UHFFFAOYSA-N |

| SMILES | C1=C(NN=C1N)C=O |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-1H-pyrazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O/c5-4-1-3(2-8)6-7-4/h1-2H,(H3,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCYBYWHIOTVZMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Amino 1h Pyrazole 5 Carbaldehyde and Its Precursors

Direct Synthetic Routes to 3-amino-1H-pyrazole-5-carbaldehyde

Direct synthetic routes offer a more streamlined approach to obtaining this compound, often involving formylation or condensation reactions.

Vilsmeier-Haack Formylation Strategies

The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich aromatic and heterocyclic compounds. organic-chemistry.orgwikipedia.org This reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto a suitable substrate. organic-chemistry.orgwikipedia.orgresearchgate.net In the context of this compound synthesis, this strategy involves the formylation of an aminopyrazole precursor. researchgate.netumich.edu The reaction proceeds through the formation of a chloroiminium ion (Vilsmeier reagent) which then acts as the electrophile in an electrophilic substitution reaction with the pyrazole (B372694) ring. wikipedia.org The resulting iminium salt is subsequently hydrolyzed during workup to yield the aldehyde. wikipedia.org The Vilsmeier-Haack reaction has been successfully used to synthesize various pyrazole-4-carbaldehydes from the corresponding hydrazones. researchgate.netnih.govnih.gov For instance, the reaction of acetophenone (B1666503) phenylhydrazones with the Vilsmeier-Haack reagent yields 1,3-diphenyl-1H-pyrazole-4-carbaldehydes. jocpr.com

A plausible reaction scheme for the synthesis of a pyrazole carbaldehyde using the Vilsmeier-Haack reaction is outlined below:

Scheme 1: General Vilsmeier-Haack Formylation of a Hydrazone| Reactant 1 | Reactant 2 | Reagents | Product |

|---|

Condensation Reactions with Amino-substituted Pyrazoles

Condensation reactions provide another direct pathway to this compound. This approach typically involves the reaction of an amino-substituted pyrazole with a suitable one-carbon electrophile. One of the most common methods for synthesizing 3(5)-aminopyrazoles is the condensation of a β-ketonitrile with hydrazine (B178648). chim.it This reaction proceeds through the initial formation of a hydrazone, followed by cyclization. chim.it The use of substituted hydrazines can lead to the formation of regioisomeric N-substituted aminopyrazoles. chim.it

Another approach involves the multicomponent synthesis of pyrazoles. For example, enaminones, generated from the condensation of 1,3-dicarbonyl compounds and DMF-dimethylacetal (DMFDMA), can undergo cyclization with hydrazines to furnish 1,4,5-substituted pyrazoles in a one-pot process. nih.gov

The following table summarizes a typical condensation reaction for the synthesis of a 3-amino-pyrazole derivative:

Table 1: Synthesis of 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile| Reactant | Reagent | Solvent | Yield | Reference |

|---|

Hydrolysis and Derivatization of Functionalized Pyrazole Precursors

This strategy involves the synthesis of a pyrazole ring with a precursor functional group at the 5-position, which can then be converted to the desired aldehyde. A notable example is the hydrolysis of a dichloromethyl group. The condensation of 1-Amino-1-(1H-benzo[d] Current time information in Bangalore, IN.nih.govresearchgate.nettriazol-1-yl)-3,4,4-trichloro-2-nitrobuta-1,3-dienes with methylhydrazine leads to the formation of 4-nitropyrazoles bearing a dichloromethyl substituent at the 5-position. researchgate.net Subsequent hydrolysis of this dichloromethyl group using aqueous sulfuric acid furnishes the corresponding pyrazole-5-carbaldehyde. researchgate.net

Synthesis of Key Intermediates

The synthesis of this compound often relies on the preparation of crucial intermediates, which are then cyclized or further functionalized.

Preparation of Polyhalogenated Nitrobutadienes as Precursors

Polyhalogenated nitrobutadienes have emerged as versatile precursors for the synthesis of highly functionalized heterocyclic compounds, including pyrazoles. nih.govresearchgate.net For instance, pentachloro-2-nitro-1,3-butadiene can react with nucleophiles to form derivatives that serve as building blocks for pyrazole synthesis. nih.gov The reaction of 1,1-bisazolyl-, 1-azolyl-1-amino-, and 1-thioperchloro-2-nitrobuta-1,3-dienes with 7-chloro-4-hydrazinylquinoline has been shown to produce 1-(7-chloroquinolin-4-yl)-4-nitro-1H-pyrazoles. researchgate.net Similarly, the condensation of 1-Amino-1-(1H-benzo[d] Current time information in Bangalore, IN.nih.govresearchgate.nettriazol-1-yl)-3,4,4-trichloro-2-nitrobuta-1,3-dienes with methylhydrazine yields persubstituted 4-nitropyrazoles. researchgate.net

Formation of Substituted Hydrazones

Substituted hydrazones are key intermediates in many pyrazole syntheses, particularly in methods involving the Vilsmeier-Haack reaction. researchgate.netjocpr.com These hydrazones are typically prepared by the condensation of a ketone or aldehyde with a hydrazine derivative. For example, acetophenone can be reacted with phenylhydrazine (B124118) to form the corresponding phenylhydrazone, which can then be cyclized and formylated to a pyrazole-4-carbaldehyde. researchgate.netjocpr.com The formation of hydrazones from the reaction of N,N-disubstituted hydrazines with ketones can also lead to tetrasubstituted 5-aminopyrazole derivatives upon cyclization. beilstein-journals.org

The following table details the synthesis of a substituted hydrazone as a precursor for pyrazole synthesis:

Table 2: Synthesis of Acetophenone Phenylhydrazone| Reactant 1 | Reactant 2 | Solvent | Product | Reference |

|---|

Derivatization of Pyrazole-Carboxylic Acid Analogues

The conversion of a pyrazole-carboxylic acid to a pyrazole-carbaldehyde is a valuable synthetic transformation. Direct reduction of a carboxylic acid to an aldehyde is often challenging due to the high reactivity of the aldehyde product, which can be further reduced to an alcohol. Therefore, multi-step sequences involving the formation of more manageable derivatives are commonly employed. idc-online.comchemistrysteps.com The general strategy involves activating the carboxylic acid by converting it into a derivative such as an ester or an acid chloride, which can then be selectively reduced.

Research has demonstrated the successful synthesis of various pyrazole-carboxylic acid derivatives, including esters and amides, which can serve as precursors. researchgate.netdergipark.org.trnih.gov For instance, pyrazole-3-carboxylic acid can be converted into its corresponding ester, which then becomes a substrate for reduction. researchgate.net

Reduction of Pyrazole-Carboxylate Esters

A widely used method for the partial reduction of esters to aldehydes involves the use of Diisobutylaluminium hydride (DIBAL-H). This reagent is effective at low temperatures, typically -78 °C, which helps to prevent the over-reduction of the aldehyde to the primary alcohol. chemistrysteps.com The reaction proceeds through a stable intermediate that, upon acidic workup, hydrolyzes to yield the desired aldehyde. chemistrysteps.com While this specific reduction on the 3-amino-5-carboxylate pyrazole scaffold requires careful optimization, the principle is a cornerstone of organic synthesis.

An alternative two-step approach involves the complete reduction of the ester to a hydroxymethyl group, followed by oxidation. For example, pyrazole esters have been reduced with reagents like DIBAL-H or LiAlH4 to the corresponding hydroxymethyl pyrazole derivatives. researchgate.netumich.edu Subsequent oxidation of the resulting primary alcohol with an oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) can then yield the target pyrazole-carbaldehyde. researchgate.net

Reduction of Pyrazole-Acyl Chlorides

Another effective route is the conversion of the pyrazole-carboxylic acid into its corresponding acyl chloride. This is often achieved by treatment with reagents like thionyl chloride (SOCl2). dergipark.org.tr The resulting pyrazole-acyl chloride is highly reactive and more susceptible to reduction. To avoid over-reduction to the alcohol, a sterically hindered and less reactive reducing agent, Lithium tri(t-butoxy)aluminum hydride (LiAl(OtBu)3H), is employed. chemistrysteps.com This reagent delivers a single hydride to the acyl chloride, forming a stable tetrahedral intermediate that collapses to the aldehyde upon workup.

The following tables summarize these derivatization and reduction pathways.

Table 1: Synthetic Pathways from Pyrazole-Carboxylic Acid to Pyrazole-Carbaldehyde

| Starting Material | Reagent(s) | Intermediate | Reagent(s) | Final Product | Citation |

| 3-Amino-1H-pyrazole-5-carboxylic acid | Alcohol, Acid Catalyst | 3-Amino-1H-pyrazole-5-carboxylate ester | 1. DIBAL-H, -78°C2. H₃O⁺ | This compound | chemistrysteps.com |

| 3-Amino-1H-pyrazole-5-carboxylic acid | SOCl₂ or (COCl)₂ | 3-Amino-1H-pyrazole-5-carbonyl chloride | 1. LiAl(OtBu)₃H2. H₂O | This compound | chemistrysteps.comdergipark.org.tr |

| 3-Amino-1H-pyrazole-5-carboxylate ester | LiAlH₄ or DIBAL-H | 3-Amino-5-(hydroxymethyl)-1H-pyrazole | PCC or other mild oxidant | This compound | researchgate.netumich.edu |

Table 2: Research Findings on Pyrazole Derivative Synthesis

| Precursor | Reagent | Product | Research Focus | Yield | Citation |

| 4-benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic acid | SOCl₂ | 4-benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonyl chloride | Synthesis of an acid chloride intermediate for further derivatization into esters and amides. | Not specified | dergipark.org.tr |

| Pyrazole-3-carboxylic acid | SOCl₂, DMF | Pyrazole-3-carbonitrile | Conversion of an amide derivative (from the carboxylic acid) to a nitrile. | Not specified | researchgate.net |

| Ethyl 1-aryl-1H-pyrazole-3-carboxylates | Hydrazine, Methylhydrazine | 2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-ones | Cyclization reactions of pyrazole esters. | Not specified | umich.edu |

| 3-pyridyl-pyrazole ester | DIBAL-H | 3-pyridyl-hydroxymethyl-pyrazole | Reduction of an ester to a primary alcohol as a precursor to an aldehyde. | Not specified | researchgate.net |

Reactivity and Derivatization of 3 Amino 1h Pyrazole 5 Carbaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde group in 3-amino-1H-pyrazole-5-carbaldehyde is a key site for various chemical reactions, enabling the construction of more complex molecular architectures.

Condensation Reactions and Schiff Base Formation

The aldehyde functional group readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. researchgate.netmdpi.com This reaction typically involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. youtube.com The formation of the C=N double bond in the resulting Schiff base is a critical step in the synthesis of various heterocyclic systems. researchgate.net These reactions are often carried out in solvents like ethanol (B145695) and can be catalyzed by acids. mdpi.comnih.gov The resulting Schiff bases are valuable intermediates for the synthesis of fused heterocyclic compounds.

For instance, the reaction of this compound with various amines can lead to the formation of a diverse library of Schiff bases. These products can then be used in subsequent cyclization reactions.

Oxidation to Carboxylic Acids

The aldehyde group of this compound can be oxidized to a carboxylic acid group, yielding 3-amino-1H-pyrazole-5-carboxylic acid. bldpharm.comsigmaaldrich.com This transformation is a common synthetic procedure that increases the functionality of the pyrazole (B372694) ring. The oxidation can be achieved using various oxidizing agents. For example, oxidation with manganese dioxide (MnO2) in a suitable solvent like dichloromethane (B109758) can afford the corresponding carboxylic acid. umich.edu

The resulting 3-amino-1H-pyrazole-5-carboxylic acid is a valuable building block for the synthesis of other derivatives. For instance, it can be further modified at the amino group or the carboxylic acid group to produce a range of compounds with potential applications in medicinal chemistry.

Reduction to Alcohols

The aldehyde moiety can be reduced to a primary alcohol, (3-amino-1H-pyrazol-5-yl)methanol, using a suitable reducing agent. easycdmo.com A common method for this reduction is the use of sodium borohydride (B1222165) (NaBH4) in a protic solvent like methanol. The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon. Another approach involves the reduction of a pyrazole ester derivative with lithium aluminum hydride (LiAlH4). umich.edu

The resulting alcohol, (3-amino-1H-pyrazol-5-yl)methanol, serves as a precursor for further chemical modifications. For example, the hydroxyl group can be involved in esterification or etherification reactions to create a variety of derivatives.

Formation of Oxime and Hydrazone Derivatives

The aldehyde group of this compound can react with hydroxylamine (B1172632) to form an oxime or with hydrazine (B178648) derivatives to form hydrazones. umich.eduderpharmachemica.com The reaction with hydroxylamine hydrochloride in a solvent like pyridine (B92270) leads to the formation of the corresponding aldoxime. mdpi.com Similarly, condensation with hydrazides in the presence of an acid catalyst can yield hydrazone derivatives. derpharmachemica.com These reactions are useful for introducing new functional groups and for the synthesis of compounds with potential biological activities.

Reactions Involving the Amino Group

The amino group at the 3-position of the pyrazole ring is also a site of significant reactivity, particularly in the formation of fused heterocyclic systems.

Cyclization to Fused Heterocyclic Systems

The amino group of this compound is nucleophilic and can participate in cyclization reactions with suitable electrophiles to form fused heterocyclic systems. These reactions are of great importance in the synthesis of compounds with diverse pharmacological properties.

One of the most significant applications is the synthesis of pyrazolo[3,4-b]pyridines . nih.govrsc.orgmdpi.com This can be achieved through the condensation of this compound with various carbonyl compounds. For example, reaction with 1,3-dicarbonyl compounds in a solvent like glacial acetic acid is a widely used strategy. mdpi.com The reaction proceeds through an initial condensation to form an enamine intermediate, which then undergoes cyclization and dehydration to afford the pyrazolo[3,4-b]pyridine core. The regioselectivity of this reaction can be influenced by the nature of the substituents on the dicarbonyl compound. mdpi.com

Another important class of fused heterocycles derived from this compound are pyrazolo[3,4-d]pyrimidines . google.com These can be synthesized through the reaction of the aminopyrazole with various reagents that provide the necessary atoms to form the pyrimidine (B1678525) ring. For instance, cyclocondensation with N-substituted isatins in the presence of a base like sodium methoxide (B1231860) can lead to the formation of spiro[indole-pyrazolo[3,4-d]pyrimidine] derivatives. exlibrisgroup.com

The following table summarizes the key reactions and the resulting products discussed in this article.

| Reactant | Reagent(s) | Reaction Type | Product |

| This compound | Primary Amines | Condensation/Schiff Base Formation | Schiff Bases |

| This compound | MnO2 | Oxidation | 3-amino-1H-pyrazole-5-carboxylic acid |

| This compound | NaBH4 or LiAlH4 | Reduction | (3-amino-1H-pyrazol-5-yl)methanol |

| This compound | Hydroxylamine | Oxime Formation | This compound oxime |

| This compound | Hydrazine Derivatives | Hydrazone Formation | Hydrazone Derivatives |

| This compound | 1,3-Dicarbonyl Compounds | Cyclization | Pyrazolo[3,4-b]pyridines |

| This compound | N-Substituted Isatins | Cyclization | Pyrazolo[3,4-d]pyrimidines |

Amide and Urethane (B1682113) Formation

The exocyclic amino group at the C-3 position of the pyrazole ring is a primary nucleophilic center, readily participating in reactions with electrophilic reagents to form amide and urethane linkages.

Amide Formation: Acylation of the amino group is a common transformation. This can be achieved using various acylating agents such as acyl chlorides or carboxylic anhydrides. For instance, reacting aminopyrazoles with reagents like chloroacetyl chloride in a basic medium leads to the formation of the corresponding N-acylated products. scirp.org These amide derivatives are often stable, crystalline solids. Studies on related aminopyrazoles, such as 3-amino-5-phenylpyrazole, have demonstrated their utility in synthesizing a variety of amide and mercaptoacetamide analogs. sigmaaldrich.com

Urethane Formation: The amino group can also react with isocyanates or similar reagents to form ureas and urethanes. The reaction of 3-amino-5-phenylpyrazole with ethoxycarbonyl isothiocyanate, for example, yields an N-ethoxycarbonylthiourea derivative, showcasing the nucleophilicity of the amino group towards such electrophiles. sigmaaldrich.com Similarly, reactions with azido-methanones can produce urea (B33335) derivatives. sigmaaldrich.com These reactions are fundamental in creating more complex molecules and are often employed in the synthesis of compounds with potential biological activity. researchgate.netscience.gov

Table 1: Examples of Amide and Urethane Formation Reactions

| Reactant 1 | Reactant 2 | Functional Group Formed |

|---|---|---|

| This compound | Acyl Chloride (e.g., Acetyl Chloride) | Amide |

| This compound | Carboxylic Anhydride (B1165640) | Amide |

| This compound | Isocyanate (e.g., Phenyl Isocyanate) | Urea |

| This compound | Ethoxycarbonyl isothiocyanate | N-ethoxycarbonylthiourea |

Substitution Reactions

Substitution reactions can occur at various positions on the this compound molecule. While the amino group readily undergoes acylation as described above, the pyrazole ring itself is also subject to substitution, most notably at the C-4 position.

A key example of such a reaction is sulfenylation. The synthesis of fipronil (B1672679) analogues, such as 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1H-pyrazole-3-carbonitrile, involves the introduction of a thioether group at the C-4 position. google.com This transformation is typically achieved by reacting the aminopyrazole with a disulfide (e.g., diethyl disulfide) in the presence of a halogenating agent like sulfuryl chloride. google.com The reaction proceeds rapidly, often in the presence of a nitrile solvent which is believed to form a highly reactive intermediate that accelerates the substitution process. google.com This demonstrates that the C-4 position is susceptible to electrophilic attack, allowing for the introduction of various substituents.

Reactions Involving the Pyrazole Ring System

The pyrazole heterocycle is an aromatic system, but its reactivity is significantly influenced by the nature and position of its substituents, the presence of two adjacent nitrogen atoms, and its ability to exhibit tautomerism.

Halogenation at C-4 Position

The carbon atom at the C-4 position of the pyrazole ring in this compound is the most susceptible site for electrophilic substitution, including halogenation. The electron-donating nature of the amino group at C-3 and, to a lesser extent, the pyrazole ring nitrogens, activates the C-4 position towards attack by electrophiles.

The process for sulfenylation, which involves a halogenating agent, points towards the feasibility of direct halogenation. google.com Reagents such as sulfuryl chloride (SO₂Cl₂), N-chlorosuccinimide (NCS), or N-bromosuccinimide (NBS) are commonly used to introduce chlorine or bromine atoms at the C-4 position of activated pyrazole rings. The reaction is typically carried out in an inert solvent. The resulting 4-halo-3-amino-1H-pyrazole-5-carbaldehyde derivatives are themselves versatile intermediates for further functionalization, for example, in cross-coupling reactions.

Annular Tautomerism and its Influence on Reactivity

For N-unsubstituted pyrazoles like this compound, annular tautomerism is a critical phenomenon where the proton on the ring nitrogen can reside on either N1 or N2. This results in two distinct tautomeric forms, which can be in equilibrium. nih.gov The preferred tautomer is determined by a delicate balance of factors including the electronic properties of the substituents at C3 and C5, the solvent environment, and the potential for intra- and intermolecular hydrogen bonding. researchgate.netnih.gov

Table 2: Factors Influencing Annular Tautomerism

| Factor | Influence |

|---|---|

| Substituent Electronic Effects | Electron-donating groups (e.g., -NH₂) vs. electron-withdrawing groups (e.g., -CHO) at C3 and C5 alter the acidity and basicity of the ring nitrogens, shifting the equilibrium. nih.gov |

| Solvent Polarity | Polar solvents can stabilize one tautomer over another by engaging in hydrogen bonding. nih.gov |

| Hydrogen Bonding | The ability to form intra- or intermolecular hydrogen bonds can lock the molecule into a specific tautomeric form, particularly in the solid state. researchgate.net |

| Steric Hindrance | Bulky substituents can favor the tautomer that minimizes steric strain. |

Regioselectivity in Multi-component Reactions

5-Aminopyrazoles are renowned for their complex reactivity in multi-component reactions (MCRs) due to the presence of multiple non-equivalent nucleophilic centers: the exocyclic amino group, the endocyclic N1 nitrogen, and the C4 carbon. beilstein-journals.orgresearchgate.net This often leads to the potential formation of several regioisomeric products. The reaction of this compound (or related aminopyrazoles) with 1,3-dicarbonyl compounds and a third component is a classic example where regioselectivity can be controlled.

Depending on the reaction conditions, different fused heterocyclic systems can be selectively synthesized. For instance, in three-component reactions involving 5-aminopyrazoles, dimedone, and aldehydes, the reaction pathway can be "tuned":

Kinetic vs. Thermodynamic Control: At room temperature under neutral conditions (kinetic control), the reaction may favor the formation of Biginelli-type dihydropyrimidines (e.g., pyrazolo[5,1-b]quinazolinones). nih.gov

Temperature and Base: Increasing the temperature to 150 °C in the presence of a base like triethylamine (B128534) (thermodynamic control) can steer the reaction towards the more stable Hantzsch-type dihydropyridines (e.g., pyrazolo[3,4-b]quinolinones). nih.gov

Catalyst/Mediator: Using trimethylsilylchloride as a mediator can also favor the pyrazolo[5,1-b]quinazolinone isomers, even at higher temperatures. nih.gov

Heating Method: Microwave irradiation is often used to accelerate these reactions and can influence the regiochemical outcome. beilstein-journals.org

This ability to control the regioselectivity by carefully selecting the reaction parameters makes aminopyrazoles exceptionally versatile scaffolds in combinatorial chemistry and drug discovery for creating diverse molecular libraries. nih.govkfas.org.kw

Table 3: Regioselectivity in Multi-component Reactions of 5-Aminopyrazoles

| Conditions | Product Type Favored | Example Product Class |

|---|---|---|

| Room Temperature, Neutral | Kinetic Product | Pyrazolo[5,1-b]quinazolinones (Biginelli-type) nih.gov |

| 150 °C, Triethylamine | Thermodynamic Product | Pyrazolo[3,4-b]quinolinones (Hantzsch-type) nih.gov |

| High Temperature, TMSCl | Kinetic-like Product | Pyrazolo[5,1-b]quinazolinones nih.gov |

| Reflux, Toluene | - | Pyrazolo[1,5-a]quinazolin-6-ones beilstein-journals.org |

Application As a Building Block in Complex Heterocyclic Synthesis

Synthesis of Fused Pyrazolo-Heterocycles

The reactivity of 3-amino-1H-pyrazole-5-carbaldehyde has been harnessed to synthesize a range of fused pyrazolo-heterocycles, many of which are of significant interest in medicinal chemistry.

Pyrazolo[3,4-b]pyridines are a class of compounds that have garnered considerable attention due to their diverse biological activities. The synthesis of this scaffold often involves the condensation of an aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. In the context of this compound, the aldehyde group can participate in reactions that lead to the formation of the pyridine (B92270) ring.

One common approach is the Friedländer annulation, where the aminopyrazole-carbaldehyde reacts with a compound containing an activated methylene (B1212753) group, such as a ketone, in the presence of a base or acid catalyst. For instance, the reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with ketones like cyclopentanone (B42830) in the presence of ethanolic potassium hydroxide (B78521) has been reported to yield cyclopenta[b]pyrazolo[4,3-e]pyridines. semanticscholar.org While this example uses a 4-carbaldehyde, the principle is directly applicable to the 5-carbaldehyde isomer.

Furthermore, multicomponent reactions provide an efficient route to highly substituted pyrazolo[3,4-b]pyridines. The reaction of 5-aminopyrazoles, arylaldehydes, and cyclic ketones in the presence of a promoter like trifluoroacetic acid can lead to the formation of macrocyclane-fused pyrazolo[3,4-b]pyridines. clockss.org

A notable strategy for synthesizing 4-arylpyrazolo[3,4-b]pyridin-6-ones involves a one-pot reaction of 5-aminopyrazoles with azlactones under solvent-free conditions, followed by elimination of a benzamide (B126) molecule in a superbasic medium. nih.gov

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |

| 5-amino-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde | β-enaminoketones | Iron(III)chloride | Pyrazolo[3,4-b]pyridines | researchgate.net |

| 5-aminopyrazole | Diethylethoxymethylenemalonate | Gould-Jacobs reaction | Pyrazolo[3,4-b]pyridines | researchgate.net |

| 5-aminopyrazoles | Azlactones | Solvent-free, t-BuOK/DMSO | 4-Arylpyrazolo[3,4-b]pyridin-6-ones | nih.gov |

| 5-aminopyrazole derivative | Arylaldehydes, Cyclic ketones | Acetic acid, TFA | Macrocyclane-fused pyrazolo[3,4-b]pyridines | clockss.org |

| 5-amino-1-phenylpyrazole | α,β-unsaturated ketones | ZrCl4 | 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines | mdpi.com |

| 5-aminopyrazoles | Alkynyl aldehydes | Silver, iodine, or NBS | Halogenated/Non-halogenated pyrazolo[3,4-b]pyridines | nih.gov |

The pyrazolo[3,4-d]pyrimidine core is a well-known purine (B94841) isostere and is present in numerous compounds with significant pharmacological activities. The synthesis of this scaffold from this compound can be achieved through its reaction with various nitrogen-containing reagents.

A straightforward method involves the cyclocondensation of 5-amino-1H-pyrazole-4-carbonitrile, which can be derived from the corresponding 4-carbaldehyde, with formic acid to yield pyrazolo[3,4-d]pyrimidin-4-one. mdpi.com This pyrimidinone can be further functionalized. For instance, reaction with alkylating agents like methyl iodide, propargyl bromide, or phenacyl bromide in the presence of a phase transfer catalyst affords N-substituted derivatives. mdpi.com

Another approach involves the reaction of 5-aminopyrazole-4-carbonitrile with formamide (B127407) in the presence of acetic anhydride (B1165640) to produce the corresponding 4-aminopyrazolo[3,4-d]pyrimidine. ekb.eg

| Reactant 1 | Reactant 2 | Product | Reference |

| 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile | Formic acid | 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol | mdpi.com |

| 5-Amino-3-methylthio-1-(4`-nitrophenyl)pyrazol-4-carbonitrile | Formamide, Acetic anhydride | 4-aminopyrazolo[3,4-d]pyrimidine derivative |

The synthesis of pyrazolo[3,4-f]indazole-4,8-diones has been reported starting from persubstituted 4-nitropyrazoles bearing a dichloromethyl group at the 5-position. Hydrolysis of this dichloromethyl group under harsh conditions leads to the formation of the fused indazole system. While not a direct route from this compound, it highlights a potential transformation pathway where the carbaldehyde or a derivative could participate in a cyclization to form the indazole ring.

The construction of pyrrolo[2,3-c]pyrazoles and thieno[2,3-c]pyrazoles from aminopyrazole precursors is a known synthetic strategy. A review by Abdelhamid et al. outlines the synthesis of these fused systems using pyrazole-4-carbaldehydes as starting materials. For instance, the reaction of a pyrazole-4-carbaldehyde with an appropriate reagent that can provide the necessary atoms for the pyrrole (B145914) or thiophene (B33073) ring would lead to the desired fused heterocycle. While specific examples starting directly from this compound are not explicitly detailed, the general reactivity of the aminopyrazole carbaldehyde moiety suggests its potential in such cyclizations.

The synthesis of pyrazolo[3,4-c]pyrazoles can be achieved through the cyclization of suitably substituted pyrazole (B372694) precursors. For example, the reaction of 4-(3,4-dimethoxyphenyl)-5-aminopyrazoles with aromatic and heterocyclic aldehydes in strong acidic media has been shown to yield pyrazolo[3,4-c]isoquinoline derivatives. nih.gov This type of Pictet-Spengler-like cyclization, while leading to a more complex system, demonstrates the principle of forming a new six-membered ring fused to the pyrazole. Adapting this strategy to utilize the inherent reactivity of this compound could potentially lead to pyrazolo[3,4-c]pyrazole (B14755706) systems, likely through reaction with a hydrazine (B178648) derivative.

The versatility of this compound as a synthon extends to the formation of other complex polycyclic systems. For example, the reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime with phosphorus oxychloride yields the corresponding 4-carbonitrile, which can then undergo a Friedländer condensation with cyclohexanone (B45756) to produce 5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinolin-4-amine. This demonstrates how the carbaldehyde functionality can be transformed into a nitrile, which then participates in the annulation of a new ring.

Furthermore, the reaction of 5-amino-3-methylthio-1-(4`-nitrophenyl)pyrazol-4-carbonitrile with carbon disulfide in pyridine has been reported to form a 6-imino-1,3-thiazine-2(1H)-thione, which can rearrange to a pyrimidine (B1678525) dithione under basic conditions. ekb.eg This highlights the potential for the aminopyrazole scaffold to participate in the formation of various sulfur- and nitrogen-containing heterocyclic rings.

: Construction of Pyrazole-Linked Molecular Hybrids

The strategic placement of amino and carbaldehyde functionalities in this compound allows for its versatile use in the synthesis of fused heterocyclic systems. These reactions typically proceed via condensation of the amino group with a carbonyl compound or cyclization involving both the amino and aldehyde groups, leading to the formation of pyrazole-linked molecular hybrids. These hybrid molecules often exhibit interesting photophysical or biological properties.

A prominent application of aminopyrazole derivatives is in the synthesis of pyrazolo[3,4-b]pyridines . While direct examples using this compound are not extensively documented, the reactivity of closely related analogues, such as 5-amino-3-methyl-1-phenylpyrazole-4-carbaldehyde, provides a clear blueprint for its synthetic potential. For instance, the condensation of such pyrazole aldehydes with cyclic ketones like cyclohexanone in glacial acetic acid yields tetrahydro-1H-pyrazolo[3,4-b]quinolines. uj.edu.pl This reaction demonstrates how the amino and aldehyde groups can react in a concerted fashion to build a new pyridine ring fused to the pyrazole core. Similarly, reactions with various active methylene compounds are expected to yield a diverse array of substituted pyrazolo[3,4-b]pyridines. rsc.orgmdpi.com

The general strategy involves the reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. mdpi.com In the case of this compound, the internal aldehyde can participate in intramolecular cyclization reactions or intermolecular reactions with other reagents to form the pyridine ring.

Another important class of molecular hybrids synthesized from aminopyrazole precursors are pyrazolo[3,4-d]pyrimidines . These are typically formed by reacting a 5-aminopyrazole derivative, often with a nitrile or carboxamide group at the 4-position, with a one-carbon synthon like formic acid or formamide. nih.gov For example, 5-amino-1-(5,6-diphenyl-1,2,4-triazin-3-yl)-3-(methylthio)-1H-pyrazole-4-carbonitrile, a related compound, can be cyclized to form pyrazolo[3,4-d]pyrimidine systems. nih.gov The reaction of this compound with reagents like urea (B33335) or thiourea (B124793) would be expected to yield pyrazolo[3,4-d]pyrimidin-4(5H)-ones or -thiones, respectively, demonstrating its utility in constructing these biologically relevant scaffolds.

Role in Coordination Chemistry as a Ligand

While this compound itself can act as a ligand, its true potential in coordination chemistry is often realized through its conversion into more complex multidentate ligands, most notably Schiff bases. The condensation of the aldehyde group with various primary amines yields a versatile family of pyrazole-containing Schiff base ligands. nih.gov

These Schiff base ligands are of particular interest due to their ability to form stable complexes with a wide range of metal ions. The coordination typically involves the nitrogen atom of the imine group (C=N) formed from the carbaldehyde, and one or both of the nitrogen atoms of the pyrazole ring. researchgate.net The amino group at the 3-position can also participate in coordination, or it can be further functionalized to introduce additional donor atoms, thereby increasing the denticity of the ligand.

The resulting metal complexes have diverse geometries and nuclearities, ranging from mononuclear to polynuclear structures. nih.gov The specific coordination mode depends on several factors, including the metal ion, the substituents on the Schiff base ligand, and the reaction conditions. For example, a Schiff base derived from this compound and an aniline (B41778) derivative could act as a bidentate or tridentate ligand, coordinating to a metal center through the pyrazole nitrogen, the imine nitrogen, and potentially a substituent on the aniline ring.

The coordination chemistry of pyrazole-derived ligands is a rich and expanding field, with applications in catalysis, materials science, and bioinorganic chemistry. researchgate.net The ability to systematically modify the structure of ligands derived from this compound allows for the fine-tuning of the properties of the resulting metal complexes for specific applications.

Spectroscopic and Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Detailed ¹H-NMR and ¹³C-NMR Analysis

The ¹H-NMR spectrum of a related compound, 5-Aryl-3-amino-1H-pyrazole-4-carbonitriles, shows the NH proton as a singlet at 11.85 ppm and the NH₂ protons as a singlet at 6.54 ppm. researchgate.net The aromatic CH protons appear as a doublet at 7.65 ppm. researchgate.net In the ¹³C-NMR spectrum of a similar pyrazole (B372694) derivative, the carbon atoms of the pyrazole ring exhibit distinct signals that are sensitive to the electronic environment created by the amino and carbaldehyde substituents.

2D NMR Techniques for Connectivity Determination

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are instrumental in establishing the connectivity between protons and carbons within the molecule. wikipedia.org A COSY experiment on a dinitrobenzene isomer demonstrates how cross-peaks reveal proton-proton couplings, which is a method that can be applied to confirm the neighboring protons in the pyrazole ring of 3-amino-1H-pyrazole-5-carbaldehyde. youtube.com Similarly, an HSQC spectrum would show correlations between each proton and the carbon atom it is directly attached to, providing unambiguous assignments for the pyrazole ring's C-H bond. wikipedia.org These techniques are crucial for differentiating between potential isomers and confirming the substitution pattern of the pyrazole core. wikipedia.orgyoutube.com

Infrared (IR) and Mass Spectrometry (MS) for Functional Group and Molecular Weight Confirmation

Infrared (IR) spectroscopy and Mass Spectrometry (MS) are powerful tools for identifying the functional groups present in a molecule and determining its molecular weight.

The IR spectrum of a related pyrazole compound, Ethyl 5-phenyl-1H-pyrazole-3-carboxylate, shows characteristic absorption bands. rsc.org For this compound, the IR spectrum is expected to show distinct peaks corresponding to the N-H stretching of the amino group and the pyrazole ring, the C=O stretching of the aldehyde, and the C=N and C=C stretching vibrations of the pyrazole ring. For instance, the IR spectrum of 3(5)-Methyl-5(3)-phenyl-1H-pyrazolium chloride displays bands at 3128 and 3062 cm⁻¹ which are characteristic of N-H stretching. rsc.org

Mass spectrometry confirms the molecular weight of the compound. For 3-amino-1H-pyrazole-5-carbohydrazide, a related molecule, the predicted monoisotopic mass is 141.06506 Da. uni.lu This technique provides essential information for confirming the elemental composition of the synthesized molecule.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides precise information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Bond Lengths, Bond Angles, and Dihedral Angles

The crystal structure of a similar compound, 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile, which crystallizes in the monoclinic space group, reveals typical bond lengths and angles for a pyrazole ring. nih.gov For instance, the C-N bond length for the amino group attached to an aromatic ring is a standard feature. iucr.org In another related structure, 5-Amino-3-anilino-1H-pyrazole-4-carbonitrile, the phenyl and pyrazole rings are twisted with respect to each other, with a dihedral angle of 24.00 (6)°. nih.gov

A search for crystallographic data on a closely related compound, 3-amino-N'-hydroxy-1H-pyrazole-4-carboximidamide, shows it crystallizes in the monoclinic P21 space group with specific cell parameters. researchgate.net The bond lengths and angles are reported to be within the normal range. researchgate.net

Table 1: Selected Bond Lengths and Angles for a Related Pyrazole Derivative

| Feature | Value |

|---|---|

| C-N (amino) | 1.353 (2) Å |

| Dihedral Angle (phenyl-pyrazole) | 24.00 (6)° |

Data derived from related pyrazole structures.

Supramolecular Interactions (e.g., Hydrogen Bonding, Crystal Packing)

The crystal packing of pyrazole derivatives is often governed by a network of intermolecular hydrogen bonds. In the crystal structure of 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile, intermolecular N—H···O hydrogen bonds are observed, which link the molecules into a three-dimensional network. nih.gov Similarly, in 5-Amino-3-anilino-1H-pyrazole-4-carbonitrile, molecules are linked by N—H···N hydrogen bonds, forming chains. nih.gov These hydrogen bonding interactions play a crucial role in stabilizing the crystal lattice. The study of related pyrazole amino acids also highlights the importance of hydrogen bonding in directing the conformation of the molecules. nih.gov

Conformational Analysis in the Solid State

The precise solid-state conformation of this compound has not been extensively detailed in publicly available crystallographic literature. However, analysis of closely related substituted pyrazole carbaldehydes provides significant insight into the likely structural characteristics of the title compound. X-ray diffraction studies on analogous molecules consistently reveal key conformational features, including the planarity of the pyrazole ring and the orientation of its substituents, which are largely governed by electronic effects and intermolecular interactions.

Detailed crystallographic data from related structures, such as 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde and 5-butylamino-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde, offer a robust framework for understanding the solid-state arrangement of this compound.

Research Findings from Analogous Structures

Crystal structure analysis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde reveals that the pyrazole ring is essentially planar. researchgate.net The aldehydic functional group is nearly coplanar with the pyrazole ring to which it is attached. A significant conformational feature is the dihedral angle between the pyrazole and phenyl rings, which is reported to be 72.8(1)°. researchgate.net This substantial twist is likely due to steric hindrance between the substituents on the two rings. The crystal packing of this molecule is stabilized by C–H···O intermolecular interactions, which link adjacent molecules. researchgate.net

In the case of 5-butylamino-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde, the pyrazole and pyridyl rings are nearly coplanar, with a much smaller dihedral angle of 7.94(3)°. nih.gov This planarity is facilitated by the formation of an intramolecular N—H···N hydrogen bond, which creates a stable S(6) ring motif. nih.gov The supramolecular structure is further organized by weak C—H···O and C—H···π interactions, resulting in a three-dimensional network. nih.gov

These findings suggest that the conformation of this compound in the solid state will be heavily influenced by the formation of hydrogen bonds involving the amino and aldehyde groups, as well as the pyrazole ring nitrogen atoms. The presence of the amino group at the 3-position and the carbaldehyde at the 5-position allows for the potential of significant intermolecular hydrogen bonding, which would be a dominant factor in its crystal packing. The degree of planarity between the pyrazole ring and the carbaldehyde group is expected to be high, promoting conjugation.

The following tables present crystallographic data for analogous compounds, which can be used to infer the structural parameters of this compound.

Table 1: Crystal Data for 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 6.7637(4) |

| b (Å) | 6.8712(3) |

| c (Å) | 22.4188(10) |

| β (º) | 93.8458(14) |

| Volume (ų) | 1039.56(9) |

| Z | 4 |

Table 2: Selected Dihedral Angle for 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde researchgate.net

| Angle | Value (°) |

| Pyrazole Ring Plane – Phenyl Ring Plane | 72.8(1) |

Table 3: Crystal Data for 5-butylamino-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde nih.gov

| Parameter | Value |

| Crystal System | Not specified |

| Space Group | Not specified |

| Dihedral Angle (Pyridyl-Pyrazole) | 7.94(3)° |

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the structural and electronic nature of molecules like 3-amino-1H-pyrazole-5-carbaldehyde.

Density Functional Theory (DFT) Studies for Optimized Geometries

Density Functional Theory (DFT) has been utilized to determine the optimized molecular geometry of pyrazole (B372694) derivatives. For similar compounds, calculations are often performed to find the most stable conformation, providing data on bond lengths, bond angles, and dihedral angles. These optimized geometries correspond to the minimum energy structure on the potential energy surface. For a related compound, (E)-5-oxo-1-phenyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazole-3-carbaldehyde, the geometry was optimized using the B3LYP/6-311G(d,p) level of theory. asrjetsjournal.org

Basis Set Selection and Computational Methodology

The choice of basis set and computational method is critical for obtaining accurate theoretical results. A commonly employed method for pyrazole-based compounds is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. asrjetsjournal.orgresearchgate.net This functional combines the strengths of both Hartree-Fock theory and DFT.

For the basis set, a popular choice is the Pople-style basis set, such as 6-311G(d,p) or 6-311++G(d,p). asrjetsjournal.orgresearchgate.netresearchgate.net The "6-311G" part indicates the number of Gaussian functions used to describe the core and valence orbitals. The "(d,p)" notation signifies the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which allows for a more flexible and accurate description of the electron distribution, especially in systems with pi-bonding and lone pairs. The "++" in 6-311++G(d,p) indicates the inclusion of diffuse functions, which are important for describing anions and weak interactions. researchgate.netresearchgate.net Computational studies on similar molecules have utilized the Gaussian suite of programs for these calculations. asrjetsjournal.org

Electronic Structure Analysis

The electronic structure of a molecule governs its chemical behavior. Analyses such as the determination of frontier molecular orbitals and electrostatic potential are key to understanding this.

HOMO-LUMO Energy Gaps and Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactivity. ossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. ossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. ossila.comschrodinger.com

A smaller HOMO-LUMO gap suggests that a molecule can be more easily excited and is generally more reactive. researchgate.netlibretexts.org In contrast, a larger gap indicates higher kinetic stability. science.gov For a series of pyrazole derivatives studied using the B3LYP/6-311++G(d,p) method, the HOMO-LUMO energy gaps were found to vary, indicating differing levels of reactivity among the compounds. researchgate.net For instance, one compound in the study exhibited a small energy gap of 2.783 eV, suggesting high reactivity, while another had a larger gap of 3.995 eV. researchgate.net These calculations help in understanding the electronic transitions, such as π-π* and n-π*, which are responsible for the UV-Visible absorption properties of the molecule. libretexts.org

Table 1: Frontier Molecular Orbital Energies and Related Parameters for a Studied Pyrazole Derivative

| Parameter | Value (eV) |

| EHOMO | -6.123 |

| ELUMO | -2.128 |

| Energy Gap (ΔE) | 3.995 |

Note: Data presented is for a representative pyrazole derivative from a comparative study for illustrative purposes. researchgate.net

Electrostatic Surface Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. asrjetsjournal.org The MESP map displays different colors to represent varying electrostatic potentials. Typically, red areas indicate regions of negative potential, which are susceptible to electrophilic attack, while blue areas denote regions of positive potential, indicating sites for nucleophilic attack. Green and yellow areas represent regions of neutral or near-neutral potential.

In pyrazole derivatives, the nitrogen atoms of the pyrazole ring and the oxygen atom of the carbaldehyde group are expected to be regions of high negative potential, making them likely sites for interaction with electrophiles. Conversely, the hydrogen atoms, particularly the one on the pyrazole nitrogen and the aldehyde proton, would exhibit positive potential. Studies on similar pyrazole carbaldehydes have used MESP to identify these reactive trends. asrjetsjournal.org

Prediction of Spectroscopic Parameters

Computational methods can also be used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. For instance, vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts can be calculated. asrjetsjournal.orgresearchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (1H and 13C). asrjetsjournal.org Such predictions have been shown to be in good agreement with experimental values for related heterocyclic compounds. researchgate.netmdpi.com

Computational NMR Chemical Shift Prediction (GIAO Method)

The prediction of nuclear magnetic resonance (NMR) chemical shifts using computational methods is a powerful tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR shielding tensors. asrjetsjournal.orgasrjetsjournal.org This method, often employed in conjunction with Density Functional Theory (DFT), has demonstrated high accuracy in predicting both ¹H and ¹³C NMR chemical shifts for various pyrazole derivatives. nih.gov

For context, experimental ¹H NMR data for the related compound 3-aminopyrazole (B16455) shows characteristic signals for the pyrazole ring protons and the amino group protons. chemicalbook.com

Table 1: Illustrative Computational NMR Data for a Related Pyrazole Derivative (Data for (E)-5-oxo-1-phenyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazole-3-carbaldehyde)

| Atom | Calculated Chemical Shift (ppm) |

| H (aldehyde) | 9.5 - 10.0 |

| C (aldehyde) | 180 - 190 |

| C (pyrazole ring) | 100 - 150 |

| H (pyrazole ring) | 6.0 - 8.0 |

Note: The table is illustrative and based on typical ranges observed for similar compounds in computational studies. Actual values would require specific calculations for this compound.

Vibrational Frequency Analysis and Assignment

The analysis involves optimizing the molecular geometry and then calculating the harmonic vibrational frequencies. These calculated frequencies are often scaled to correct for anharmonicity and the limitations of the theoretical level. The potential energy distribution (PED) analysis is then used to assign the calculated frequencies to specific vibrational modes, such as stretching, bending, and torsional motions of the bonds.

For this compound, one would expect characteristic vibrational modes for the amino (N-H stretching, bending), aldehyde (C=O stretching, C-H stretching), and pyrazole ring (C-N stretching, C=C stretching, ring deformation) moieties. For instance, studies on similar compounds have identified the C=O stretching vibration of the aldehyde group in the region of 1650-1700 cm⁻¹. The N-H stretching vibrations of the amino group are typically observed between 3300 and 3500 cm⁻¹. researchgate.net

Table 2: Expected Vibrational Modes for this compound and Their Typical Frequency Ranges

| Vibrational Mode | Functional Group | Typical Frequency Range (cm⁻¹) |

| N-H stretching | Amino | 3300 - 3500 |

| C-H stretching (aldehyde) | Aldehyde | 2700 - 2900 |

| C=O stretching | Aldehyde | 1650 - 1700 |

| N-H bending | Amino | 1550 - 1650 |

| C=N stretching | Pyrazole Ring | 1500 - 1600 |

| C=C stretching | Pyrazole Ring | 1400 - 1500 |

Reactivity Descriptors and Mechanistic Insights

Ionization Potential, Electron Affinity, Electronegativity, Chemical Potential, Hardness, and Electrophilicity Index

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors. nih.gov These descriptors are calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rasayanjournal.co.in

Ionization Potential (IP) is the energy required to remove an electron and is related to -E(HOMO).

Electron Affinity (EA) is the energy released when an electron is added and is related to -E(LUMO).

Electronegativity (χ) is the tendency of an atom to attract electrons, calculated as (IP + EA) / 2.

Chemical Potential (μ) is the negative of electronegativity (-χ) and represents the escaping tendency of electrons.

Chemical Hardness (η) measures the resistance to a change in electron distribution, calculated as (IP - EA) / 2. Harder molecules have a larger HOMO-LUMO gap. nih.gov

Electrophilicity Index (ω) quantifies the ability of a species to accept electrons, calculated as μ² / (2η).

These parameters have been computationally determined for related pyrazole carbaldehydes, providing a basis for understanding the reactivity of this compound. asrjetsjournal.orgasrjetsjournal.org A smaller HOMO-LUMO gap generally indicates higher reactivity. nih.govnih.gov

Table 3: Illustrative Reactivity Descriptors for a Pyrazole Derivative (in eV) (Based on data for (E)-5-oxo-1-phenyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazole-3-carbaldehyde)

| Descriptor | Symbol | Calculated Value (eV) |

| HOMO Energy | E(HOMO) | -6.0 to -7.0 |

| LUMO Energy | E(LUMO) | -2.0 to -3.0 |

| Ionization Potential | IP | 6.0 to 7.0 |

| Electron Affinity | EA | 2.0 to 3.0 |

| Electronegativity | χ | 4.0 to 5.0 |

| Chemical Potential | μ | -4.0 to -5.0 |

| Chemical Hardness | η | 1.5 to 2.5 |

| Electrophilicity Index | ω | 3.0 to 5.0 |

Note: This table provides a representative range of values. Specific calculations are needed for this compound.

Proposed Reaction Mechanisms Supported by Computational Studies

Computational chemistry is instrumental in elucidating reaction mechanisms by modeling transition states and reaction pathways. For pyrazole carbaldehydes, a key synthetic method is the Vilsmeier-Haack reaction, which involves the formylation of an electron-rich aromatic ring. umich.eduresearchgate.net

Furthermore, 3-aminopyrazole derivatives are important precursors for the synthesis of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines. nih.govmdpi.com Computational studies can model the condensation reactions of this compound with various electrophiles. These studies would likely investigate the initial nucleophilic attack from the amino group or a ring nitrogen, followed by cyclization and dehydration steps. For example, in the synthesis of pyrazolo[1,5-a]pyrimidines from related 3-amino-1H-pyrazole-4-carbonitriles, a proposed mechanism involves the initial reaction of the exocyclic amino group with an electrophilic center of the reacting partner, followed by an intramolecular cyclization. nih.govmdpi.com

Tautomeric and Conformational Preferences

Energetic Stability of Tautomers

This compound can exist in different tautomeric forms due to the migration of a proton. The primary tautomers are the 3-amino and 5-amino forms, which are in equilibrium. Computational studies are essential for determining the relative energetic stability of these tautomers.

Theoretical analyses on related 3(5)-substituted pyrazoles have shown that the relative stability of tautomers is influenced by the nature of the substituents and the surrounding medium (solvent). nih.govresearchgate.net For 3(5)-aminopyrazoles, the tautomer with the amino group at the 3-position is generally found to be more stable. clinandmedimages.org DFT calculations, using methods like B3LYP or M06-2X with appropriate basis sets, can predict the ground-state energies of the different tautomers. nih.gov The calculations often show that the energy difference between the tautomers can be small, suggesting that a mixture may exist in equilibrium. Intramolecular hydrogen bonding can also play a significant role in stabilizing certain tautomeric forms. nih.gov

Influence of Intramolecular Hydrogen Bonding on Conformation

Detailed theoretical and computational studies specifically investigating the influence of intramolecular hydrogen bonding on the conformation of this compound are not extensively available in peer-reviewed literature. However, analysis of related pyrazole structures, such as 3-amino-1H-pyrazole-5-carboxylic acid, provides valuable insights into the potential conformational preferences driven by such interactions.

In analogous pyrazole systems, intramolecular hydrogen bonds play a crucial role in determining the planarity and orientation of substituent groups. For this compound, a potential intramolecular hydrogen bond could form between the amino group (-NH2) at the C3 position and the carbonyl oxygen of the carbaldehyde group (-CHO) at the C5 position. This interaction would likely result in a planar, six-membered ring-like structure, significantly stabilizing a specific conformer.

The strength of this hydrogen bond would influence the rotational barrier around the C5-C(aldehyde) bond. Theoretical calculations on similar molecules have shown that such intramolecular hydrogen bonding can lead to a highly preferred, rigid conformation. For instance, studies on 3-amino-1H-pyrazole-5-carboxylic acid have demonstrated that intramolecular interactions are key to its conformational rigidity. It is plausible that the N-H···O=C interaction in this compound would similarly lock the orientation of the carbaldehyde group relative to the pyrazole ring.

Solvent Effects on Tautomeric Equilibrium

The tautomeric equilibrium of pyrazole derivatives is a well-documented phenomenon, and it is significantly influenced by the surrounding solvent environment. For this compound, several tautomeric forms are possible due to the migration of a proton. The primary equilibrium would likely exist between the 1H, 3H, and 5H tautomers.

Computational studies on related pyrazoles have shown that the relative stability of these tautomers can be reversed by changing the solvent polarity. This is attributable to the differences in the dipole moments of the tautomers and their specific interactions with solvent molecules.

In a non-polar solvent, intramolecular hydrogen bonding is often the dominant stabilizing factor, favoring the tautomer that allows for such an interaction. As the polarity of the solvent increases, the solvent molecules can form intermolecular hydrogen bonds with the solute, potentially disrupting the intramolecular bonds and stabilizing more polar tautomers. For instance, a polar protic solvent could solvate both the amino and carbaldehyde groups, thereby altering the energy landscape of the tautomeric forms.

While specific data for this compound is not available, studies on other pyrazole systems have quantified these solvent effects. The relative energies of different tautomers are often calculated using computational methods like Density Functional Theory (DFT) in conjunction with a polarizable continuum model (PCM) to simulate the solvent environment. These calculations typically show a shift in the equilibrium towards the tautomer with the larger dipole moment in more polar solvents.

Future Perspectives in 3 Amino 1h Pyrazole 5 Carbaldehyde Research

Development of Novel and Sustainable Synthetic Routes

The synthesis of pyrazole (B372694) derivatives has been a cornerstone of heterocyclic chemistry for over a century. mdpi.com However, the focus is increasingly shifting towards the development of environmentally benign and efficient synthetic strategies. Future research in the synthesis of 3-amino-1H-pyrazole-5-carbaldehyde and its derivatives is poised to embrace the principles of green chemistry.

Key areas of development include:

One-Pot, Multicomponent Reactions: These reactions, where multiple starting materials react in a single pot to form a complex product, are highly desirable for their atom economy and reduced use of solvents and energy. mdpi.comresearchgate.net The development of novel multicomponent reactions for the synthesis of functionalized pyrazoles, including those with a carbaldehyde group, is a significant area of future research. nih.govresearchgate.net

Catalyst Innovation: The exploration of novel catalysts, such as nano-catalysts and magnetically separable catalysts, offers a pathway to more sustainable synthetic processes. nih.govrsc.orgrsc.org For instance, the use of a nano copper catalyst immobilized on a modified layered double hydroxide (B78521) has shown promise in the synthesis of 5-amino-1H-pyrazole-5-carbonitriles, a related class of compounds. rsc.org

Alternative Energy Sources: The use of microwave irradiation and ultrasonication in organic synthesis can lead to shorter reaction times and improved yields, contributing to more sustainable practices. researchgate.net

Flow Chemistry: This technology offers precise control over reaction parameters, enhanced safety, and efficient synthesis, presenting a greener alternative to traditional batch methods. consensus.app

These advancements aim to make the synthesis of this compound and its derivatives more economical, safer, and environmentally friendly.

Exploration of New Derivatization Pathways for Advanced Materials

The inherent reactivity of the amino and carbaldehyde groups in this compound makes it an ideal scaffold for the synthesis of a wide array of derivatives with potential applications in materials science. mdpi.com Future research will focus on leveraging these functional groups to create novel materials with tailored properties.

Potential areas of exploration include:

Fused Heterocyclic Systems: The condensation of this compound with various reagents can lead to the formation of fused pyrazole systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. researchgate.netnih.govnih.gov These fused systems often exhibit unique electronic and photophysical properties, making them promising candidates for applications in organic electronics and as fluorescent sensors. nih.gov

Polymers and Coordination Polymers: The bifunctional nature of the molecule allows it to act as a monomer in polymerization reactions or as a ligand in the formation of coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in gas storage, catalysis, and sensing.

Chemosensors: The pyrazole moiety, combined with other functional groups, can act as a chelating ligand for metal ions. rsc.org Derivatives of this compound could be designed as selective and sensitive chemosensors for the detection of various metal ions, with applications in environmental monitoring and biological imaging. mdpi.comrsc.org

The ability to systematically modify the structure of this compound opens up a vast chemical space for the design and synthesis of advanced materials with novel functionalities.

Advanced Computational Modeling for Structure-Reactivity Relationships

Computational chemistry has become an indispensable tool in modern chemical research, providing deep insights into the structure, properties, and reactivity of molecules. asrjetsjournal.org For this compound and its derivatives, advanced computational modeling will play a crucial role in understanding and predicting their behavior.

Key applications of computational modeling include:

Density Functional Theory (DFT) Studies: DFT calculations can be used to optimize the geometry of the molecule, predict its vibrational spectra (IR and Raman), and calculate its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. asrjetsjournal.orgjcsp.org.pk This information is vital for understanding the molecule's reactivity and potential applications in electronic materials.

Structure-Activity Relationship (SAR) Studies: By computationally modeling the interaction of various pyrazole derivatives with biological targets, researchers can develop structure-activity relationships. elsevierpure.comnih.govnih.govacs.org This approach is instrumental in the rational design of new therapeutic agents. For example, SAR studies have been crucial in developing pyrazole-based inhibitors for various enzymes. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein or enzyme. researchgate.netnih.gov Molecular docking is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action. orientjchem.org

Reaction Mechanism Elucidation: Computational methods can be employed to study the mechanisms of reactions involving this compound, helping to optimize reaction conditions and design more efficient synthetic routes.

The synergy between experimental work and computational modeling will accelerate the discovery and development of new applications for this versatile compound.

Potential in Supramolecular Chemistry and Molecular Recognition

The presence of hydrogen bond donors (amino group) and acceptors (pyrazole nitrogens and carbonyl oxygen) in this compound makes it an excellent building block for the construction of supramolecular assemblies. nih.gov The study of its role in supramolecular chemistry and molecular recognition is a promising avenue for future research.

Future research directions include:

Hydrogen-Bonded Networks: The ability of 3-aminopyrazole (B16455) derivatives to form complex hydrogen-bonded networks is well-documented. iucr.orgnih.gov By carefully designing derivatives of this compound, it may be possible to create predictable and robust supramolecular structures, such as tapes, sheets, and three-dimensional networks.

Molecular Recognition: The specific arrangement of functional groups in this compound can be exploited for the selective recognition of other molecules through non-covalent interactions. acs.org This could lead to the development of novel sensors, separation materials, and catalysts.

Crystal Engineering: Understanding the intermolecular interactions that govern the packing of this compound and its derivatives in the solid state is crucial for crystal engineering. This knowledge can be used to design materials with specific physical properties, such as polymorphism and nonlinear optical activity.

The exploration of this compound in the context of supramolecular chemistry holds the key to developing new functional materials and systems based on programmed molecular self-assembly.

Q & A

Q. What are the common synthetic routes for 3-amino-1H-pyrazole-5-carbaldehyde?

The synthesis typically involves Vilsmeier-Haack formylation of pyrazole precursors. For example, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is synthesized via the Vilsmeier-Haack reaction using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) . Another method involves nucleophilic substitution of halogenated intermediates with amines. For instance, 5-chloro derivatives react with phenol derivatives under basic conditions (e.g., K₂CO₃) to introduce functional groups . Key parameters include temperature control (0–80°C), solvent choice (DMF, dichloromethane), and catalyst optimization.

Q. How is this compound characterized experimentally?

Common techniques include:

- X-ray crystallography for structural validation (using SHELX or Mercury software for refinement and visualization) .

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity.

- Mass spectrometry (ESI-MS) for molecular weight verification.

- HPLC for purity assessment (>95% by area normalization).

For example, crystal structures of related pyrazole carbaldehydes (e.g., 5-chloro-3-methyl derivatives) are resolved using SHELXL, with CCDC deposition codes available for cross-validation .

Q. What are the stability and storage conditions for this compound?

The compound is hygroscopic and light-sensitive. Recommended storage:

- Temperature : –20°C in sealed amber vials.

- Solvent : Dissolve in anhydrous DMSO or DMF to prevent hydrolysis.

- Handling : Use inert atmosphere (N₂/Ar) during weighing. Stability studies on analogs (e.g., 3-amino-5-ethyl-1H-pyrazole hydrochloride) indicate decomposition at >40°C .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing this compound be addressed?

Regioselectivity in pyrazole derivatives is influenced by:

- Electronic effects : The aldehyde group at C5 directs electrophilic substitution to C4, while the amino group at C3 activates C2/C4 for nucleophilic attacks .

- Catalytic systems : Use Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for C4 functionalization. For example, 5-chloro-3-methyl-1-phenyl derivatives undergo aryl coupling with boronic acids under Pd(PPh₃)₄ catalysis .

- Protecting groups : Temporarily protect the amino group (e.g., Boc or acetyl) to direct reactivity .

Q. How are computational tools used to predict intermolecular interactions in crystallography?

Software like Mercury CSD enables:

- Packing similarity analysis : Compare crystal structures with analogous pyrazole derivatives (e.g., 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde) to predict hydrogen-bonding motifs .

- Void visualization : Identify solvent-accessible regions for co-crystallization studies.

- ConQuest integration : Search the Cambridge Structural Database (CSD) for supramolecular interaction patterns (e.g., N–H···O hydrogen bonds) .

Q. How to resolve contradictions in crystallographic data for pyrazole carbaldehydes?

Contradictions (e.g., disordered solvent molecules or twinning) can be addressed by:

- Multi-solution refinement : Use SHELXD/SHELXE for experimental phasing .

- High-resolution data : Collect datasets at synchrotron facilities (e.g., λ = 0.7–1.0 Å).

- Twinned refinement : Apply HKLF 5 format in SHELXL for non-merohedral twinning .

For example, the structure of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde was resolved using SHELXL-97 with R-factor convergence <5% .

Q. What strategies optimize yield in large-scale synthesis?

Q. How to handle contradictory spectral data (e.g., NMR vs. MS)?

- DEPT-135 NMR : Differentiate CH₂/CH₃ groups in complex spectra.

- 2D NMR (HSQC/HMBC) : Assign ambiguous peaks by correlating ¹H-¹³C couplings.

- High-resolution MS (HRMS) : Confirm molecular formula (e.g., C₅H₆N₂O for this compound) .

Applications in Advanced Research

Q. How is this compound used as a synthon in drug discovery?

The aldehyde group enables:

- Schiff base formation : React with amines to generate imine-linked bioactive compounds (e.g., antibacterial hydrazones) .

- Click chemistry : Azide-alkyne cycloaddition for triazole-linked inhibitors.

- Metal coordination : Act as a ligand in catalytic systems (e.g., Ru complexes for oxidation reactions) .

Q. What are the challenges in scaling up enantioselective syntheses?

- Chiral resolution : Use chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution (lipases).

- Column chromatography limitations : Replace with crystallization-induced asymmetric transformations (CIAT).

- Racemization risk : Optimize pH (neutral to mild acidic) and temperature (<25°C) during workup .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products